N-[(4-methoxyphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-17-9-7-15(8-10-17)11-22-21(26)25-12-18(16-5-3-2-4-6-16)19(13-25)20-23-14-28-24-20/h2-10,14,18-19H,11-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLJKPTWZSSPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidine ring can be introduced through a subsequent cyclization reaction involving an appropriate amine and a carbonyl compound . The final step involves the coupling of the methoxyphenyl group to the pyrrolidine-oxadiazole intermediate using a suitable coupling reagent such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and structurally related molecules from the provided evidence:
Key Observations :
- Heterocyclic Core: The pyrrolidine core in the target compound offers conformational flexibility compared to the rigid thiazolidinone () or fused chromene-pyrazolopyrimidine systems (). This flexibility may influence binding kinetics in biological targets.
- Functional Groups: The 1,2,4-oxadiazole in the target compound provides two hydrogen-bond acceptors, contrasting with the sulfur-containing thiazolidinone (), which may prioritize hydrophobic interactions.
- Substituent Effects : The 4-methoxybenzyl group in the target compound may confer moderate metabolic stability compared to the fluorophenyl groups in , which are resistant to oxidative degradation.
Research Implications and Limitations
The structural diversity among these compounds underscores the importance of heterocycle selection in drug design. For example:
- The oxadiazole in the target compound may improve binding affinity to enzymes requiring hydrogen-bond interactions (e.g., kinases or proteases).
- The absence of halogens in the target compound (vs. and ) could reduce off-target toxicity but may limit halogen-bond-mediated interactions.
Limitations : Direct pharmacological or pharmacokinetic data for the target compound are unavailable in the provided evidence. Comparisons are inferred from structural analogs and general principles of medicinal chemistry.
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 344.38 g/mol. The compound features a pyrrolidine core linked to an oxadiazole moiety and a methoxyphenyl group, contributing to its biological activity.
Synthesis Method
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the oxadiazole ring through cyclization.
- Alkylation of the pyrrolidine ring with the methoxyphenyl group.
- Final purification through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to N-[(4-methoxyphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine have shown moderate to strong activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : It has shown promising results in inhibiting AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | 2.14 ± 0.003 |
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Cytotoxicity Studies : In vitro studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Study on Antibacterial Properties : A series of oxadiazole derivatives were tested against clinical isolates, revealing that certain modifications enhance antibacterial potency significantly.
- Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential applications in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
